Cas no 824-94-2 (4-Methoxybenzylchloride)
4-Methoxybenzylchloride Chemical and Physical Properties
Names and Identifiers
-
- alpha-Chloro-4-methoxytoluene
- 4-METHOXYBENZYL CHLORIDE
- PMBC
- 1-Chloromethyl-4-methoxybenzene
- 4-(chloromethyl)anisole
- 4-Methoxybenzyl Chloride (stabilized with Amylene)
- 1-(Chloromethyl)-4-methoxybenzene
- 2,6-Dimethyl-4-pyridinecarboxylic acid
- 4-Chloromethyl anisole
- p-Methoxybenzyl Chloride
- Anisyl Chloride (stabilized with Amylene)
- 4-(Chloromethyl)anisole (stabilized with Amylene)
- 1-(Chloromethyl)-4-methoxybenzene (ACI)
- Anisole, p-(chloromethyl)- (6CI, 7CI, 8CI)
- 1-(Chloromethyl)-4-(methyloxy)benzene
- 4-(Chloromethyl)-1-methoxybenzene
- 4-(Chloromethyl)phenyl methyl ether
- 4-Methyloxybenzyl chloride
- NSC 172955
- p-(Chloromethyl)(methoxy)benzene
- p-(Chloromethyl)anisole
- p-Anisyl chloride
- PBMCl
- PMBCl
- α-Chloro-4-methoxytoluene
- α-Chloro-p-methoxytoluene
- F0001-2114
- 4-Methoxy-benzylchloride
- Q500ZS03TI
- F11275
- MFCD00000915
- 4-(methoxy)benzyl chloride
- 4-methoxyphenylmethyl chloride
- p-methoxybenzylchloride
- DTXSID20231718
- 4-METHOXYBENZYL CHLORIDE (CONTAINS POTASSIUM CARBONATE AS STABILIZER)
- Para methoxy benzylchloride
- 4-Methyoxybenzylchloride
- AKOS000262023
- STR01214
- 4-methoxybenzylchlorine
- (4-methoxyphenyl)methyl chloride
- CS-W017991
- M0676
- 4-methoxybenzyl-chloride
- 4-Methoxybenzylchloride, stabilized
- NS00038207
- p-methoxybenzylchlorid
- 1-Chloromethyl-4-methoxy-benzene
- 4-methoxybenzylchloride
- CCRIS 5108
- l-(chloromethyl)-4-methoxybenzene
- 4-methoxylbenzyl chloride
- 4-Methoxybenzyl Chloride (Stabilized)
- SCHEMBL13096
- 4-methoxy benzyl chloride
- para-Methoxy benzyl chloride
- para-methoxy benzylchloride
- NSC172955
- p-methoxybenzylchoride
- 824-94-2
- .ALPHA.-CHLORO-P-METHOXYTOLUENE
- W-104172
- FT-0618924
- para-methoxyl benzyl chloride
- BCP25855
- AM20041208
- Q27287004
- 4methoxybenzyl chloride
- 4-methyoxybenzyl chloride
- 1-(chloro methyl)-4-methoxybenzene
- NSC-172955
- paramethoxybenzyl chloride
- 4-Methoxybenzyl chloride, contains potassium carbonate as stabilizer, 98%
- Anisole, p-(chloromethyl)-
- para-methoxybenzylchloride
- EINECS 212-540-6
- .alpha.-Chloro-4-methoxytoluene
- p-methoxy benzyl chloride
- AM101321
- Benzene, 1-(chloromethyl)-4-methoxy-
- a-chloro-4-methoxytoluene
- EN300-49219
- UNII-Q500ZS03TI
- 4-methoxy-benzyl chloride
- 4-methoxy benzylchloride
- 4-methoxyl benzyl chloride
- 1-(chloromethyl)-4-methoxy-benzene
- para-methoxybenzyl chloride
- InChI=1/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H
- PMB-Cl
- 4-(Chloromethyl)anisole; 1-Chloromethyl-4-methoxybenzene
- 4-Methoxybenzylchloride
-
- MDL: MFCD00000915
- Inchi: 1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
- InChI Key: MOHYOXXOKFQHDC-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(OC)=CC=1
- BRN: 606667
Computed Properties
- Exact Mass: 156.03400
- Monoisotopic Mass: 156.034193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.155 g/mL at 25 °C(lit.)
- Melting Point: −1 °C (lit.)
- Boiling Point: 127°C/24mmHg(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.548(lit.)
- Water Partition Coefficient: Slowly decomposition
- PSA: 9.23000
- LogP: 2.43400
- Solubility: Not determined
- Sensitiveness: Sensitive to humidity and heat
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
4-Methoxybenzylchloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3265 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S27-S36/37/39-S45
- FLUKA BRAND F CODES:10-19-21
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:II
- Storage Condition:0-10°C
4-Methoxybenzylchloride Customs Data
- HS CODE:29093090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Methoxybenzylchloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010458-1kg |
4-Methoxybenzyl chloride |
824-94-2 | 98% | 1kg |
$368.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M833297-500g |
4-Methoxybenzylchloride |
824-94-2 | ≥97%(GC) | 500g |
998.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M823415-100g |
4-Methoxybenzylchloride |
824-94-2 | 98%,stabilized with 5% K2CO3 | 100g |
¥478.00 | 2022-09-01 | |
| TRC | M261105-1g |
4-Methoxybenzyl Chloride (Stabilized) |
824-94-2 | 1g |
$ 64.00 | 2023-09-07 | ||
| TRC | M261105-5g |
4-Methoxybenzyl Chloride (Stabilized) |
824-94-2 | 5g |
$ 109.00 | 2023-09-07 | ||
| TRC | M261105-25g |
4-Methoxybenzyl Chloride (Stabilized) |
824-94-2 | 25g |
$ 316.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M823415-5g |
4-Methoxybenzylchloride |
824-94-2 | 98%,stabilized with 5% K2CO3 | 5g |
¥76.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M823415-25g |
4-Methoxybenzylchloride |
824-94-2 | 98%,stabilized with 5% K2CO3 | 25g |
¥179.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M823415-500g |
4-Methoxybenzylchloride |
824-94-2 | 98%,stabilized with 5% K2CO3 | 500g |
¥1,688.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99410-500g |
1-(Chloromethyl)-4-methoxybenzene |
824-94-2 | 97%(stabilized with 2.5% K2CO3) | 500g |
¥268.0 | 2024-07-19 |
4-Methoxybenzylchloride Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Water ; rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ; 6 h, 0 °C
Production Method 4
1.2 Solvents: Water ; rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; overnight, rt
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 5 min, 0 °C
1.3 Reagents: Triphosgene ; 5 min, 0 °C
1.4 Solvents: Dichloromethane ; rt
1.5 Solvents: Dichloromethane ; 1 h, rt
Production Method 10
Production Method 11
2.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 5 min, rt; 3 h, rt; rt → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, < 25 °C
Production Method 13
Production Method 14
1.2 Reagents: Sodium thiosulfate ; rt
Production Method 15
Production Method 16
1.2 Reagents: Sodium thiosulfate ; rt
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
Production Method 22
4-Methoxybenzylchloride Raw materials
- 4-Methylbenzyl alcohol
- p-(Methoxymethyl)anisole
- Benzene,1-methoxy-4-[(phenylthio)methyl]-
- Benzene,1,1'-[oxybis(methylene)]bis[4-methoxy-
- 4-Methylanisole
- p-Methoxybenzaldehyde
- Benzene, 1-methoxy-4-[(pentyloxy)methyl]-
- 2(1H)-Pyridinethione, 1-[[[(4-methoxyphenyl)methyl](1-methylethoxy)phosphinyl]oxy]- (9CI)
- 1-Chloroethyl Chloroformate
- 4-Methoxybenzyl alcohol
- Benzene, 1-methoxy-4-[(methylsulfinyl)methyl]-
- Silane, [(4-methoxyphenyl)methoxy]trimethyl-
- 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
- Anisole
4-Methoxybenzylchloride Preparation Products
4-Methoxybenzylchloride Suppliers
4-Methoxybenzylchloride Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-Methoxybenzylchloride
Professional Introduction to 4-Methoxybenzylchloride (CAS No. 824-94-2)
4-Methoxybenzylchloride, with the chemical name 4-methoxybenzyl chloride, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its molecular formula, C8H7ClO, reflects its structure as a chlorinated derivative of anisole (methyl phenyl ether). This compound has garnered considerable attention due to its versatile applications in the synthesis of various pharmacologically active molecules.
The utility of 4-Methoxybenzylchloride stems from its ability to act as a protecting group for alcohols in organic synthesis. The benzyl group, when attached to an alcohol, forms a stable benzyl ether linkage, which can be selectively removed under specific conditions. This property makes it invaluable in the construction of complex molecular architectures, particularly in medicinal chemistry where protecting groups are often employed to prevent unwanted side reactions during multi-step syntheses.
In recent years, the demand for efficient and selective protecting agents has led to extensive research into the derivatives of benzyl chloride. Among these, 4-Methoxybenzylchloride has been studied for its enhanced stability and compatibility with a wide range of functional groups. Its methoxy substituent at the para position relative to the chlorine atom influences its reactivity and solubility, making it a preferred choice in certain synthetic protocols.
The compound's role in pharmaceutical synthesis has been further highlighted by its application in the preparation of novel drug candidates. For instance, researchers have utilized 4-Methoxybenzylchloride to synthesize analogs of existing drugs that exhibit improved pharmacokinetic properties. These efforts are part of ongoing efforts to develop next-generation therapeutics that address unmet medical needs more effectively.
A notable area of research involving 4-Methoxybenzylchloride is its use in the development of biologically active molecules such as kinase inhibitors and antiviral agents. The benzyl protecting group allows for selective modification of hydroxyl groups without affecting other sensitive functionalities, enabling precise control over molecular structure. This level of precision is crucial in drug design, where even minor structural changes can significantly impact biological activity.
The industrial production and handling of 4-Methoxybenzylchloride adhere to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation and recrystallization to achieve high-grade material suitable for pharmaceutical applications. These processes are essential to meet the rigorous standards set by regulatory agencies governing drug development.
The environmental impact of using 4-Methoxybenzylchloride in synthetic processes has also been a subject of interest. Modern synthetic methodologies aim to minimize waste and improve atom economy, ensuring that the compound is used efficiently without generating excessive byproducts. Such sustainable practices are increasingly important as the pharmaceutical industry seeks to reduce its ecological footprint.
In conclusion, 4-Methoxybenzylchloride (CAS No. 824-94-2) is a cornerstone compound in organic synthesis and pharmaceutical chemistry. Its unique properties make it an indispensable tool for chemists working on complex molecular constructions, particularly in drug development. As research continues to uncover new applications for this versatile compound, its significance in advancing medicinal chemistry is likely to grow even further.
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